molecular formula C21H22N2O4S B422161 N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-2-ylglycinamide

N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-2-ylglycinamide

Katalognummer: B422161
Molekulargewicht: 398.5g/mol
InChI-Schlüssel: HKHXITOJIIQQPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-2-ylglycinamide is a complex organic compound with a molecular formula of C21H22N2O4S. This compound is known for its unique chemical structure, which includes a methoxy group, a methylsulfonyl group, and a naphthyl group. It is used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-2-ylglycinamide typically involves multiple steps. One common method starts with the preparation of 2-methoxy-5-methyl(methylsulfonyl)aniline, which is then reacted with 2-naphthylacetic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-2-ylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-2-ylglycinamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N2-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-2-ylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N2-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-2-ylglycinamide include:

Uniqueness

What sets N2-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-2-ylglycinamide apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C21H22N2O4S

Molekulargewicht

398.5g/mol

IUPAC-Name

2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C21H22N2O4S/c1-15-8-11-20(27-2)19(12-15)23(28(3,25)26)14-21(24)22-18-10-9-16-6-4-5-7-17(16)13-18/h4-13H,14H2,1-3H3,(H,22,24)

InChI-Schlüssel

HKHXITOJIIQQPO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C

Kanonische SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.